2-(Diethylamino)-2-methylpropanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-5-9(6-2)8(3,4)7-10/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDNYPYQLYSNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902741 | |
| Record name | NoName_3293 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Diethylamino 2 Methylpropanal
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule in a single or a few straightforward steps from readily available precursors. These methods are often favored for their efficiency and atom economy.
Mannich-Type Reactions with Related Precursors
The Mannich reaction is a classic three-component condensation reaction that forms a β-amino carbonyl compound, also known as a Mannich base. wikipedia.orglibretexts.orgchemeurope.com It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. chemeurope.combyjus.com In the context of synthesizing 2-(diethylamino)-2-methylpropanal, a variation of the Mannich reaction would be a key approach.
The reaction would theoretically involve the condensation of isobutyraldehyde (B47883) (2-methylpropanal), formaldehyde, and diethylamine (B46881). wikipedia.orgbyjus.comadichemistry.com The mechanism commences with the formation of an iminium ion from diethylamine and formaldehyde. wikipedia.orgbyjus.comadichemistry.com Isobutyraldehyde, which possesses an enolizable α-proton, can then act as a nucleophile and attack the electrophilic iminium ion. wikipedia.orglibretexts.org This reaction directly installs the diethylaminomethyl group at the α-position of the isobutyraldehyde backbone, yielding the desired this compound.
Modern iterations of the Mannich reaction often employ pre-formed iminium salts or utilize catalysts to enhance efficiency and selectivity. organic-chemistry.org For instance, the use of transition metal salts can catalyze direct three-component Mannich reactions of aldehydes, ketones, and carbamates. organic-chemistry.org
Amination of Substituted Propanals
Direct amination of a substituted propanal represents another viable pathway to this compound. This approach involves the introduction of the diethylamino group onto a pre-existing 2-methylpropanal scaffold that has been appropriately functionalized.
A common strategy is the nucleophilic substitution of a leaving group at the α-position of the propanal. For example, the synthesis could start with 2-bromo-2-methylpropanal. The reaction of this α-halo aldehyde with diethylamine would lead to the displacement of the bromide ion by the amine, forming the target compound. This method's success hinges on the careful control of reaction conditions to avoid side reactions, such as elimination or over-alkylation of the amine.
Recent advancements have focused on catalytic methods for the direct α-amination of aldehydes. nih.govacs.org For instance, a combination of photoredox and organocatalysis has been used to achieve the asymmetric α-amination of aldehydes. nih.govacs.orgprinceton.edu In such a system, a nitrogen-centered radical is generated and adds to a catalytically formed chiral enamine, producing an α-amino aldehyde. nih.govacs.orgprinceton.edu While these methods often focus on asymmetric synthesis, the underlying principles can be adapted for the synthesis of racemic products like this compound. Copper-catalyzed direct α-amination of carbonyl compounds, including aldehydes, has also been reported as a useful method for forming α-amino substituted products. organic-chemistry.org
Selective Oxidation of Corresponding Amino Alcohols
The selective oxidation of the corresponding amino alcohol, 2-(diethylamino)-2-methylpropan-1-ol, provides a reliable route to this compound. This method is advantageous because the precursor amino alcohol can often be synthesized with high purity. The primary challenge lies in achieving the selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid or cleavage of the C-C bond. nih.govorganic-chemistry.org
Several modern oxidation methods are well-suited for this transformation. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures, is known for its mild conditions and high selectivity for the formation of aldehydes from primary alcohols. wikipedia.orgalfa-chemistry.comnumberanalytics.com This method is generally tolerant of a wide range of functional groups, including amines. wikipedia.org Another effective method is the Dess-Martin periodinane (DMP) oxidation, which also provides a high yield of aldehydes under mild conditions.
Furthermore, catalytic aerobic oxidation methods have gained prominence due to their environmental benefits. nih.gov Systems employing a copper catalyst in conjunction with a nitroxyl (B88944) radical such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) can efficiently oxidize primary alcohols to aldehydes using air or oxygen as the terminal oxidant. nih.gov These reactions are often chemoselective, leaving other functional groups like amines intact. nih.gov The use of manganese(IV) oxide has also been reported as a mild and efficient reagent for the oxidation of β-amino alcohols to α-amino aldehydes with high enantiopurity and without over-oxidation. thieme-connect.comresearchgate.net
Indirect Synthetic Routes
Indirect synthetic routes involve multiple steps and often rely on the transformation of functional groups on a pre-existing molecular framework. These methods can offer greater control over stereochemistry and allow for the introduction of the desired functionality at a later stage in the synthesis.
Functional Group Interconversions on Pre-functionalized Scaffolds
This strategy involves starting with a molecule that already contains the basic carbon skeleton and the amino group, and then converting another functional group into the desired aldehyde. This is a key concept in organic synthesis, allowing for the construction of target molecules through a series of chemical transformations. fiveable.me
One plausible approach would be to start with a derivative of 2-(diethylamino)-2-methylpropanoic acid. The carboxylic acid could be reduced to the corresponding primary alcohol, 2-(diethylamino)-2-methylpropan-1-ol, using a suitable reducing agent like lithium aluminum hydride. Subsequently, this amino alcohol can be selectively oxidized to the target aldehyde as described in section 2.1.3.
Alternatively, one could start with a nitrile, such as 2-(diethylamino)-2-methylpropanenitrile. The selective reduction of the nitrile to the aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H). This method is particularly useful as it can often be performed at low temperatures to prevent over-reduction to the amine.
Protecting groups are often essential in these multi-step sequences to prevent unwanted reactions with the amine functionality. organic-chemistry.orgwikipedia.orglibretexts.org For example, the diethylamino group could be temporarily protected as a carbamate (B1207046) (e.g., Boc or Cbz) to render it non-nucleophilic during subsequent transformations. organic-chemistry.orglibretexts.org The protecting group can then be removed in a final step to yield the desired product. organic-chemistry.orgwikipedia.org
Multi-step Reaction Sequences for Chiral Derivatization
While this compound itself is achiral, the synthetic methodologies can be adapted to produce chiral derivatives, which are of significant interest in medicinal chemistry and asymmetric synthesis. nih.govacs.org This often involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. nih.govwikipedia.orgsigmaaldrich.com
A common strategy for the asymmetric synthesis of α-amino acids, which can be precursors to chiral α-amino aldehydes, involves the alkylation of a chiral glycine (B1666218) enolate equivalent. researchgate.net For instance, a chiral auxiliary, such as one derived from pseudoephedrine or an oxazolidinone, can be attached to a glycine derivative. nih.govwikipedia.org The resulting compound can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (in this case, two methyl groups would be introduced sequentially or via a gem-dimethylating agent). The diastereoselectivity of this alkylation is controlled by the chiral auxiliary. After the alkylation step, the auxiliary can be cleaved to yield an enantiomerically enriched α,α-disubstituted amino acid. This amino acid can then be converted to the corresponding chiral amino alcohol and subsequently oxidized to the chiral α-amino aldehyde.
Another approach involves the asymmetric amination of an α,β-unsaturated aldehyde derived from isobutyraldehyde. A chiral catalyst can be used to control the stereoselective addition of an amine nucleophile to the double bond. Subsequent functional group manipulations would then lead to the desired chiral 2-amino-2-methylpropanal (B8471781) derivative. The development of direct catalytic asymmetric α-amination of aldehydes using organocatalysis and photoredox catalysis has opened new avenues for the synthesis of chiral α-amino aldehydes. nih.govacs.orgprinceton.edu
The use of chiral aldehyde catalysis has also been explored for the direct asymmetric α-substitution of N-unprotected amino acids, providing another potential route to chiral α,α-disubstituted α-amino acids that could serve as precursors. rsc.orgrsc.org
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound via the Mannich reaction are highly dependent on the careful optimization of several key parameters, including the choice of catalyst systems, reaction media, temperature, pressure, and the stoichiometry of the reactants. researchgate.netacs.org
Catalyst Systems and Reaction Media
The selection of an appropriate catalyst and solvent system is crucial for maximizing the yield and selectivity of the Mannich reaction. While the reaction can proceed without a catalyst, the use of either acid or base catalysis is common to enhance reaction rates.
Catalyst Systems:
Acid Catalysis: Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids like zinc chloride (ZnCl₂), are frequently employed. researchgate.net The acid catalyst facilitates the formation of the enol from isobutyraldehyde and also promotes the generation of the electrophilic iminium ion. jlu.edu.cn
Base Catalysis: While less common for simple aliphatic aldehydes, base catalysis can also be used to promote the formation of the enolate.
Organocatalysts: In recent years, organocatalysts, particularly amino acids like L-proline and its derivatives, have gained prominence in Mannich reactions. These catalysts can offer advantages in terms of milder reaction conditions and, in the case of chiral catalysts, the potential for stereoselective synthesis, although this is not a factor for the achiral target molecule. thaiscience.infosharif.edu
Reaction Media:
The choice of solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred as they can help to stabilize the charged intermediates involved in the reaction mechanism.
Alcohols: Ethanol and methanol (B129727) are common solvents for Mannich reactions, providing good solubility for the reactants. thaiscience.infomdpi.com
Water: Aqueous media can be effective, particularly when using water-soluble reactants or in the presence of specific catalysts designed for aqueous conditions. researchgate.net
Aprotic Solvents: Solvents such as dimethylformamide (DMF) and toluene (B28343) have also been utilized. researchgate.netacs.org In some cases, solvent-free conditions have been shown to be effective, offering a greener and more efficient alternative. sharif.edu
Below is a table illustrating the effect of different catalyst and solvent systems on the yield of a representative Mannich reaction involving an aliphatic aldehyde.
| Catalyst System | Reaction Medium | Yield (%) |
| L-Proline | DMSO | 95 |
| L-Threose | DMSO | 88 |
| L-Valine | DMSO | 85 |
| L-Alanine | DMSO | 75 |
| Glycine | DMSO | 68 |
This data is representative of a Mannich reaction with an aliphatic aldehyde and may not directly correspond to the synthesis of this compound.
Temperature, Pressure, and Stoichiometric Control
Temperature:
The reaction temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts through side reactions such as self-condensation of the aldehyde or elimination reactions. researchgate.netresearchgate.net For many Mannich reactions, temperatures ranging from room temperature to a moderate reflux are often employed. thaiscience.inforesearchgate.net The optimal temperature will depend on the specific reactants and catalyst used.
The following table demonstrates the influence of temperature on the yield of a representative Mannich reaction.
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | 78 |
| 2 | 40 | 85 |
| 3 | 60 | 92 |
| 4 | 80 | 88 |
| 5 | 100 | 81 |
This data is representative and illustrates the general trend of temperature effects on a Mannich reaction.
Pressure:
Most Mannich reactions are conducted at atmospheric pressure. The use of high pressure is not typically necessary for the synthesis of simple amino aldehydes like this compound.
Stoichiometric Control:
The molar ratio of the reactants—isobutyraldehyde, diethylamine, and formaldehyde—is a key factor in maximizing the yield of the desired product and minimizing the formation of byproducts. Often, a slight excess of one of the reactants, typically the amine or formaldehyde, may be used to drive the reaction to completion. However, a large excess of any reactant can complicate the purification process. Careful optimization of the stoichiometry is therefore essential. For instance, in analogous reactions, a molar ratio of 1:1:1 (aldehyde:amine:formaldehyde) is a common starting point, with adjustments made based on experimental results.
Isolation and Purification Techniques for Synthetic Intermediates and Product
The successful isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The basic nature of the amino group and the reactive aldehyde functionality necessitate specific purification strategies.
Initial Work-up:
Following the completion of the reaction, a typical work-up procedure involves quenching the reaction mixture, often with an aqueous solution, to neutralize any remaining catalyst and to separate the product from water-soluble byproducts. An extraction with an organic solvent such as diethyl ether or dichloromethane (B109758) is then performed to isolate the crude product. google.com The organic phase is subsequently washed with brine and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
Purification Techniques:
Distillation: For volatile and thermally stable amino aldehydes, vacuum distillation is a highly effective method for purification. reddit.comsciencemadness.org This technique separates the product from non-volatile impurities and any remaining high-boiling solvents. The reduced pressure allows the distillation to occur at a lower temperature, minimizing the risk of thermal decomposition of the product.
Column Chromatography: Flash column chromatography is a widely used technique for the purification of Mannich bases. miamioh.edulibretexts.orgrochester.edu A stationary phase, typically silica (B1680970) gel, is used in conjunction with a mobile phase (eluent) of appropriate polarity. For a relatively polar compound like this compound, a solvent system such as a mixture of hexanes and ethyl acetate, with a small amount of a basic modifier like triethylamine (B128534) to prevent protonation and tailing on the silica gel, would likely be effective. rochester.edu The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product.
Crystallization: If the final product or a salt derivative is a solid, crystallization can be an excellent method for achieving high purity. cbseacademic.nic.in This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. For amino compounds, crystallization of a salt, such as the hydrochloride or oxalate (B1200264) salt, is often a viable strategy.
The choice of purification method will depend on the physical properties of this compound, such as its boiling point, thermal stability, and crystallinity. A combination of these techniques may be necessary to achieve the desired level of purity.
Chemical Reactivity and Transformation Studies of 2 Diethylamino 2 Methylpropanal
Reactions at the Carbonyl Center
The aldehyde group in 2-(Diethylamino)-2-methylpropanal is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, results in the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.comopenochem.org The reactivity of the aldehyde can be influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electron-deficient. libretexts.org
For this compound, nucleophilic addition can be initiated under both basic and acidic conditions. openochem.org Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by a weaker nucleophile. openochem.org
Common nucleophilic addition reactions applicable to aldehydes like this compound include reactions with Grignard reagents to form secondary alcohols, and with organolithium compounds. youtube.com The addition of a cyanide ion, for instance, would lead to the formation of a cyanohydrin. masterorganicchemistry.com
Aldol (B89426) and Related Condensation Reactions
The aldol reaction is a cornerstone of carbonyl chemistry, typically involving the reaction of an enolate with an aldehyde or ketone. masterorganicchemistry.com The presence of an α-hydrogen is a critical prerequisite for the formation of an enolate under basic conditions. masterorganicchemistry.com In the case of this compound, the α-carbon is a quaternary carbon, meaning it has no α-hydrogens.
Due to the absence of α-hydrogens, this compound cannot form an enolate and therefore cannot act as the nucleophilic component in a traditional aldol reaction. However, it can act as the electrophilic partner in a "crossed" or mixed aldol condensation. masterorganicchemistry.comkhanacademy.org In such a reaction, a different aldehyde or ketone that does possess α-hydrogens can be deprotonated to form an enolate, which can then attack the carbonyl carbon of this compound.
For example, a reaction with a simple aldehyde like acetaldehyde (B116499) in the presence of a base would proceed with the formation of an enolate from acetaldehyde, which would then add to the carbonyl of this compound. Subsequent heating could lead to dehydration to form an α,β-unsaturated aldehyde.
While 2-methylpropanal, a structural analog, possesses one α-hydrogen and can undergo an aldol addition, it cannot proceed to the condensation product due to the lack of a second α-hydrogen for elimination. quora.comyoutube.com
Oxidation and Reduction Pathways
Aldehydes can be readily oxidized to carboxylic acids or reduced to primary alcohols. youtube.comyoutube.com
Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid, 2-(diethylamino)-2-methylpropanoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). youtube.com Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are typically used to oxidize primary alcohols to aldehydes and would not be effective here. youtube.com The oxidation process involves an increase in the number of bonds from the carbonyl carbon to oxygen. youtube.com
Reduction: The reduction of the aldehyde group yields a primary alcohol, 2-(diethylamino)-2-methylpropan-1-ol. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for reducing aldehydes and ketones. youtube.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that would also effectively carry out this transformation. youtube.comyoutube.com These reactions proceed via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com
| Transformation | Reagent Example | Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 2-(Diethylamino)-2-methylpropanoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | 2-(Diethylamino)-2-methylpropan-1-ol |
Cannizzaro-Type Reactions
The Cannizzaro reaction is a characteristic disproportionation reaction of aldehydes that lack α-hydrogens. wikipedia.orgchemistrysteps.combyjus.com In the presence of a strong base, two molecules of such an aldehyde react, with one being oxidized to a carboxylic acid and the other being reduced to a primary alcohol. wikipedia.orgchemistrytalk.org
Given that this compound has no α-hydrogens, it is a suitable substrate for the Cannizzaro reaction. byjus.comlibretexts.org Treatment with a concentrated solution of a strong base like potassium hydroxide (B78521) (KOH) would be expected to yield 2-(diethylamino)-2-methylpropanoic acid (as its potassium salt) and 2-(diethylamino)-2-methylpropan-1-ol. wikipedia.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule, followed by the transfer of a hydride ion from the resulting tetrahedral intermediate to a second aldehyde molecule. wikipedia.orgchemistrysteps.com
A "crossed" Cannizzaro reaction is also possible, where this compound is reacted with another non-enolizable aldehyde, such as formaldehyde (B43269). chemistrysteps.comchemistrytalk.org Formaldehyde is typically more reactive and would be preferentially oxidized to formic acid, while this compound would be reduced to its corresponding alcohol. chemistrysteps.com
Reactions Involving the Tertiary Amine Moiety
The lone pair of electrons on the nitrogen atom of the diethylamino group makes it a nucleophilic and basic center, allowing it to participate in reactions such as quaternization.
Quaternization Reactions
Tertiary amines can react with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. google.com This reaction, known as quaternization, involves the nucleophilic attack of the tertiary amine on the electrophilic carbon of the alkylating agent.
For this compound, the tertiary amine can be quaternized by reacting it with an alkyl halide like methyl iodide (CH₃I) or benzyl (B1604629) chloride. This would result in the formation of a quaternary ammonium salt, for instance, 2-formyl-N,N-diethyl-N,2-dimethylpropan-1-aminium iodide if methyl iodide is used. The reaction is typically carried out in a solvent or, in some cases, neat. google.com The rate and success of the quaternization can be influenced by the nature of the alkylating agent and the steric hindrance around the nitrogen atom. researchgate.netmdpi.com
| Reactant | Alkylating Agent | Product |
| This compound | Methyl Iodide (CH₃I) | 2-formyl-N,N-diethyl-N,2-dimethylpropan-1-aminium iodide |
| This compound | Benzyl Chloride | N-benzyl-2-formyl-N,N-diethyl-2-methylpropan-1-aminium chloride |
Amine-Catalyzed Transformations
The reactivity of this compound is significantly influenced by the presence of the tertiary diethylamino group positioned at the alpha-carbon. This arrangement allows the amine to function as an intramolecular catalyst. The lone pair of electrons on the nitrogen atom can interact with the electrophilic carbonyl carbon of the aldehyde. This intramolecular interaction, sometimes referred to as the "tert-amino effect," can facilitate transformations by altering the electron density and reactivity of the carbonyl group. nih.govacs.org
Potential for Rearrangements Involving the Amino Group
Rearrangement reactions are a common feature in the chemistry of bifunctional molecules. For α-amino aldehydes and their derivatives, various rearrangements can occur, often leading to more stable structures. wiley-vch.denih.gov In the case of this compound, the quaternary nature of the α-carbon prevents typical rearrangements that involve the migration of an α-hydrogen.
However, the potential for other types of rearrangements exists. Under acidic conditions, protonation of the carbonyl oxygen would make the carbonyl carbon highly electrophilic. This could induce a 1,2-hydride or 1,2-alkyl shift, although such rearrangements would face significant energetic barriers. A more plausible pathway could involve rearrangements following an initial intramolecular cyclization step. For example, a cyclic intermediate formed by the attack of the amino group on the carbonyl could potentially undergo ring-opening or further rearrangement to yield different structural isomers. The study of related α-amino acid derivatives has shown that rearrangements to form β-amino acids or other structures can be achieved, often through intermediates like oximes or amides, suggesting that with appropriate derivatization, this compound could be a substrate for complex molecular restructuring. wiley-vch.denih.gov
Reactions at the Alpha-Carbon Position
The substitution pattern at the alpha-carbon is the single most defining feature of this compound's reactivity, fundamentally distinguishing it from many other aldehydes.
Enolate Chemistry and Alpha-Substitution
A cornerstone of carbonyl chemistry is the formation of enolates through the deprotonation of an alpha-hydrogen. acs.orgresearchgate.netaklectures.comnih.gov These enolates are powerful nucleophiles that can undergo a wide range of alpha-substitution reactions. However, this compound possesses a quaternary alpha-carbon, meaning it is bonded to the carbonyl group, the diethylamino group, and two methyl groups.
Crucially, there are no hydrogen atoms on this alpha-carbon. The absence of an acidic α-hydrogen makes the formation of a classical enolate or enol intermediate at this position impossible under standard basic or acidic conditions. aklectures.com Consequently, the vast field of alpha-substitution chemistry, including halogenation, alkylation, and condensation reactions like the aldol reaction that proceed via an α-enolate, is not accessible for this compound at the alpha-position.
Deuterium (B1214612) Exchange Studies
Deuterium exchange is a common analytical method used to probe the acidity of C-H bonds, particularly the α-hydrogens of carbonyl compounds. nih.govnist.gov The process involves treating the carbonyl compound with a deuterium source, such as D₂O, often with an acid or base catalyst. Acidic protons are replaced by deuterium, and the extent of incorporation can be monitored by techniques like NMR spectroscopy or mass spectrometry.
Given that this compound lacks any alpha-hydrogens, deuterium exchange studies aimed at probing the reactivity of the alpha-position are not applicable. No exchange can occur at this site, a direct consequence of its molecular structure.
Cyclization and Ring-Forming Reactions
The most significant and plausible reaction pathway for this compound involves intramolecular cyclization. This type of reaction is driven by the interaction between the nucleophilic tertiary amine and the electrophilic aldehyde carbonyl carbon. researchgate.net
The reaction is initiated by the lone pair of electrons on the nitrogen atom attacking the carbonyl carbon. This can lead to the formation of a five-membered ring structure. The resulting product would be a zwitterionic species containing a quaternary ammonium cation and an alkoxide anion. In the presence of a proton source, this intermediate would be protonated to form a stable cyclic hemiaminal (an N,O-acetal). researchgate.netmdpi.com
The feasibility and outcome of this cyclization can be influenced by several factors:
Catalysis : The reaction may proceed spontaneously upon heating, but it is often facilitated by the presence of an acid. A Brønsted or Lewis acid can activate the aldehyde by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. researchgate.net
Counter-ion : If a stable quaternary ammonium salt is formed, the nature of the counter-anion can be important for its isolation and stability. researchgate.net
This intramolecular cyclization represents a key transformation, providing a route to novel heterocyclic systems.
Table of Potential Reactivity for this compound
| Reaction Type | Position | Feasibility & Key Characteristics |
| Amine-Catalyzed Transformation | N/A (Intramolecular) | Plausible : The tertiary amine can act as an internal catalyst ("tert-amino effect"), activating the aldehyde. |
| Rearrangement | Amino Group / Carbonyl | Speculative : Possible under specific conditions or after derivatization, but no direct evidence found. Standard pathways are blocked. |
| Alpha-Substitution (Enolate) | Alpha-Carbon | Not Feasible : No alpha-hydrogens are present, preventing the formation of an enolate intermediate. |
| Deuterium Exchange | Alpha-Carbon | Not Feasible : Lack of alpha-hydrogens precludes any exchange at this position. |
| Intramolecular Cyclization | Amine & Carbonyl | Highly Plausible : Attack of the amine on the carbonyl carbon to form a five-membered cyclic hemiaminal is expected. Can be acid-catalyzed. |
Mechanistic Investigations of Reactions Involving 2 Diethylamino 2 Methylpropanal
Elucidation of Reaction Pathways
The reaction pathways of 2-(Diethylamino)-2-methylpropanal are largely dictated by the interplay between its aldehyde functionality and the tertiary amino group at the α-position. The steric bulk imposed by the two methyl groups and the diethylamino substituent significantly influences its reactivity compared to less hindered aldehydes.
One of the primary reaction pathways for aldehydes is the aldol (B89426) condensation . This reaction can be catalyzed by either acid or base. In a base-catalyzed aldol reaction, a key step is the formation of an enolate. However, this compound lacks α-hydrogens, making it incapable of forming an enolate and thus unable to act as the nucleophilic component in a self-condensation reaction. It can, however, act as an electrophilic acceptor for another enolizable aldehyde or ketone. libretexts.orgmasterorganicchemistry.com In mixed aldol condensations, aldehydes lacking α-hydrogens are valuable as they can only serve as the acceptor, which simplifies the product mixture. libretexts.org
Under acidic conditions, the aldol reaction proceeds through an enol intermediate. libretexts.org For this compound, the nitrogen atom can be protonated, which would further activate the carbonyl group toward nucleophilic attack.
Another significant pathway involves the reaction with nucleophiles at the carbonyl carbon. The presence of the α-amino group can influence this reactivity. For instance, in the Maillard reaction , the initial step is the nucleophilic attack of an amino group on a carbonyl group. While this typically involves a separate amine and carbonyl compound, intramolecular interactions in this compound are also conceivable, though less likely to lead to productive pathways without an external reaction partner.
Reactions with amines can lead to the formation of imines or enamines . The formation of an enamine from this compound itself is not possible due to the absence of α-hydrogens. However, it can react with primary or secondary amines to form iminium ions and subsequently, if a pathway for elimination exists, other products. The reaction with a primary amine, for example, would proceed through a carbinolamine intermediate to form a Schiff base (an imine).
Kinetic Studies and Rate Law Determination
Kinetic studies are essential for understanding the factors that control the speed of a reaction and for deriving a rate law, which is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants.
For aldol condensations of aliphatic aldehydes, kinetic studies have shown that the rate-limiting step is often the C-C bond formation. oberlin.edu In acid-catalyzed aldol reactions, the kinetics are typically second order in the aldehyde. oberlin.edu The rate constants for these reactions have been found to decrease as the chain length and steric bulk of the aldehyde increase. oberlin.edu This suggests that the reaction of the sterically hindered this compound would be expected to be slower than that of less substituted aldehydes.
The general rate law for a reaction is determined experimentally by measuring the initial rates at different reactant concentrations. For a hypothetical reaction of this compound (A) with a nucleophile (B), the rate law would take the form:
Rate = k[A]x[B]y
where k is the rate constant, and x and y are the reaction orders with respect to A and B, respectively. These orders must be determined experimentally. youtube.comyoutube.com
In enzyme-catalyzed aldol condensations, steady-state kinetics are often studied. For instance, studies on 2-keto-4-hydroxyglutarate (B1236734) aldolase (B8822740) have shown that the reaction follows an ordered sequential mechanism, with the apparent Michaelis constant (Km) for one substrate increasing with the concentration of the other. nih.gov While not directly applicable to non-enzymatic reactions of this compound, these studies highlight the detailed kinetic analysis possible for similar transformations.
Due to the steric hindrance from the α,α-disubstituted carbon in this compound, it is expected that the rate constant (k) for its reactions would be significantly smaller than that for less hindered aldehydes like acetaldehyde (B116499). The table below, based on data for analogous aldol condensations, illustrates the effect of steric hindrance on reaction rates.
Table 1: Illustrative Kinetic Data for Aldol Condensation of Various Aldehydes
| Aldehyde | Relative Rate Constant | Reaction Order in Aldehyde |
| Acetaldehyde | 1.0 | 2 |
| Propanal | 0.6 | 2 |
| Isobutyraldehyde (B47883) | 0.2 | 2 |
| 2,2-Dimethylpropanal | < 0.1 | 2 |
This table is illustrative and compiled from general trends observed in kinetic studies of aldol condensations. The values are not absolute but demonstrate the expected decrease in rate with increasing steric hindrance.
Identification of Reaction Intermediates
The elucidation of a reaction mechanism is greatly aided by the direct observation or trapping of reaction intermediates. These are transient species that are formed in one step and consumed in a subsequent step.
In reactions of aldehydes with amines, carbinolamines and imines (Schiff bases) are common intermediates. The initial nucleophilic attack of an amine on the aldehyde carbonyl forms a tetrahedral carbinolamine. This intermediate can then dehydrate to form an imine. For α-amino aldehydes, these intermediates can sometimes be stabilized or participate in further intramolecular reactions.
Enolates and enols are key intermediates in aldol reactions. As previously mentioned, this compound cannot form an enolate itself. However, in mixed aldol reactions, the enolate of the reaction partner would be a crucial intermediate.
In recent years, advanced analytical techniques such as electrospray ionization mass spectrometry (ESI-MS) have proven invaluable for detecting and characterizing transient reaction intermediates. nih.govrsc.orgstanford.edu For reactions involving this compound, ESI-MS could potentially be used to identify protonated species, carbinolamine intermediates, or adducts with other reactants.
Infrared (IR) spectroscopy can also be a powerful tool for identifying intermediates. For example, the formation of an imine is characterized by the appearance of a C=N stretching frequency, which is distinct from the C=O stretch of the starting aldehyde. Low-temperature NMR spectroscopy has also been successfully used to characterize unstable intermediates in similar reaction systems. nih.gov
Table 2: Potential Reaction Intermediates and Spectroscopic Signatures
| Intermediate | Formation Reaction | Potential Spectroscopic Signature |
| Iminium Ion | Reaction with a secondary amine | C=N+ stretch in IR; characteristic shifts in 13C and 15N NMR |
| Carbinolamine | Addition of an amine to the carbonyl | O-H and C-N stretches in IR; appearance of a tetrahedral carbon signal in 13C NMR |
| Aldol Adduct | Reaction with an enolate | Appearance of a hydroxyl group (O-H stretch in IR) and a new C-C bond |
Computational Chemistry and Density Functional Theory (DFT) for Reaction Energetics and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. DFT calculations can provide detailed information about the geometries of reactants, products, intermediates, and, most importantly, transition states. This allows for the determination of reaction energetics, including activation energies and reaction enthalpies, which are crucial for understanding reaction feasibility and selectivity.
For reactions involving this compound, DFT studies could be employed to:
Model Reaction Pathways: By calculating the energies of all stationary points along a proposed reaction path, the most favorable pathway can be identified.
Analyze Transition State Structures: The geometry of the transition state provides insight into the key bond-forming and bond-breaking events. For a sterically hindered aldehyde like this compound, DFT could quantify the steric strain in the transition state.
Predict Kinetic Parameters: Transition state theory can be used in conjunction with DFT-calculated activation energies to estimate theoretical rate constants.
Understand Stereoselectivity: For reactions that can lead to stereoisomers, DFT can be used to calculate the energies of the diastereomeric transition states, thereby predicting the stereochemical outcome of the reaction.
For example, DFT studies on the aldol condensation have provided detailed insights into the role of catalysts and the effect of substituents on the activation barriers. In the context of this compound, DFT could be used to compare the energetics of its reaction as an electrophile with various nucleophiles.
Table 3: Hypothetical DFT-Calculated Energy Profile for the Addition of a Nucleophile to an Aldehyde
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Aldehyde + Nucleophile) | 0.0 | Initial state |
| Transition State | +15 to +25 | Energy barrier for nucleophilic attack |
| Intermediate (Tetrahedral Adduct) | -5 to -10 | Thermodynamically stabilized intermediate |
| Transition State for Product Formation | +10 to +20 | Energy barrier for the next step (e.g., dehydration) |
| Products | Variable | Final energy state |
This table presents a hypothetical energy profile to illustrate the type of data that can be obtained from DFT calculations. The actual values would depend on the specific reaction being modeled.
Spectroscopic Characterization Methodologies in Research on 2 Diethylamino 2 Methylpropanal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(Diethylamino)-2-methylpropanal by providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically around δ 9.5-10.0 ppm, a characteristic chemical shift for aldehydes. The methyl protons attached to the quaternary carbon are also predicted to produce a singlet, likely in the range of δ 1.0-1.5 ppm. The diethylamino group will show a quartet for the methylene (B1212753) protons (-CH₂-) around δ 2.4-2.8 ppm, coupled to the adjacent methyl protons, which in turn will appear as a triplet around δ 1.0-1.3 ppm. The integration of these signals would correspond to a 1:6:4:6 proton ratio.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, identifying each unique carbon atom in the structure. The most deshielded carbon is expected to be the carbonyl carbon of the aldehyde group, with a chemical shift in the range of δ 200-205 ppm. The quaternary carbon bonded to the nitrogen atom is predicted to appear around δ 60-70 ppm. The methylene carbons of the ethyl groups are expected at approximately δ 45-50 ppm, while the methyl carbons of the ethyl groups and the methyl groups on the quaternary carbon will likely resonate in the more shielded region of δ 10-20 ppm.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from 1D NMR. A COSY spectrum would show correlations between the protons of the methylene and methyl groups of the diethylamino function, confirming their connectivity. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, providing definitive assignments for all protonated carbons.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde CH | 9.5 - 10.0 (s) | 200 - 205 |
| C(CH₃)₂ | - | 60 - 70 |
| C(CH₃)₂ | 1.0 - 1.5 (s) | 15 - 20 |
| N(CH₂CH₃)₂ | 2.4 - 2.8 (q) | 45 - 50 |
| N(CH₂CH₃)₂ | 1.0 - 1.3 (t) | 10 - 15 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₁₇NO), the molecular weight is 143.23 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 143. A prominent fragmentation pathway for α-amino aldehydes is the α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent quaternary carbon. This would lead to the formation of a stable iminium ion. The major fragment observed would likely be from the loss of the formyl radical (•CHO, 29 Da), resulting in a base peak at m/z 114. Another significant fragmentation would be the loss of an ethyl group (29 Da) from the diethylamino moiety, leading to a fragment ion at m/z 114. Further fragmentation of the diethylamino group could also occur.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 143 | [M]⁺ |
| 114 | [M - CHO]⁺ |
| 114 | [M - CH₂CH₃]⁺ |
| 86 | [M - CHO - C₂H₄]⁺ |
| 72 | [N(CH₂CH₃)₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the tertiary amine groups.
A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the aldehyde is predicted to appear in the region of 1720-1740 cm⁻¹. nih.govnih.gov Another key feature for an aldehyde is the C-H stretching vibration of the aldehyde proton, which typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. nih.govnih.gov The presence of the diethylamino group would be indicated by C-N stretching vibrations in the region of 1100-1250 cm⁻¹. The spectrum will also display C-H stretching vibrations for the alkyl groups in the 2850-2970 cm⁻¹ range.
Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aldehyde C-H Stretch | 2820 and 2720 | Weak to Medium |
| Alkyl C-H Stretch | 2850 - 2970 | Medium to Strong |
| Aldehyde C=O Stretch | 1720 - 1740 | Strong |
| C-N Stretch | 1100 - 1250 | Medium |
Advanced Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism for chiral derivatives)
While this compound itself is not chiral, the introduction of a chiral center, for instance by replacing one of the methyl groups with a different substituent, would result in a chiral molecule. For such chiral derivatives, Circular Dichroism (CD) spectroscopy would be an invaluable tool for conformational analysis and the determination of absolute configuration.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. For a chiral α-amino aldehyde, the electronic transitions associated with the carbonyl chromophore would give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the chiral center.
Furthermore, the conformation of the molecule, particularly the orientation of the bulky diethylamino group relative to the carbonyl group, would significantly influence the CD spectrum. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental CD data to predict the most stable conformation and to assign the absolute configuration of the chiral derivative with a high degree of confidence.
Advanced Research Applications and Derivatization Strategies
Use as a Chiral Building Block in Asymmetric Synthesis
A cornerstone of modern drug discovery and materials science is the ability to create single-enantiomer compounds. Chiral building blocks are essential for this purpose. For a molecule like 2-(Diethylamino)-2-methylpropanal, which is achiral, its transformation into a valuable chiral intermediate would first require a resolution step or an asymmetric synthesis.
The conversion of racemic mixtures into enantiomerically pure compounds is a critical process in asymmetric synthesis. For amino aldehydes, this can be achieved through classical resolution, where the racemic compound is reacted with a chiral resolving agent, such as an enantiopure acid, to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by methods like fractional crystallization.
General methods for chiral resolution often employ resolving agents like the optical isomers of tartaric acid or its derivatives. google.com The separated diastereomers can then be treated to recover the individual enantiomers of the original compound. While this is a standard and powerful technique, specific studies detailing the chiral resolution of this compound are not readily found in current literature. Future research could explore the efficacy of various chiral acids for the resolution of this specific amino aldehyde, thereby unlocking its potential as a chiral building block.
Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The nitrogen atom of the diethylamino group and the oxygen atom of the aldehyde in this compound could theoretically act as a bidentate ligand, coordinating to a metal center.
The design of effective ligands is a key aspect of developing new catalytic systems. mdpi.com By modifying the structure of this compound, for instance, by converting the aldehyde to an alcohol or another functional group, a variety of chiral ligands could be synthesized. These ligands could then be used in a range of metal-catalyzed reactions. The rational design of ligands is crucial for achieving high reactivity and selectivity in catalysis. researchgate.net However, the application of this compound or its direct derivatives in ligand design has not been specifically documented, representing another area for potential research.
Role in the Synthesis of Complex Organic Molecules
The reactivity of the aldehyde and the presence of the amino group make this compound a potential starting material for the construction of more complex molecular architectures, including heterocyclic systems and natural products.
Heterocyclic compounds are a major class of organic molecules with wide-ranging applications, particularly in pharmaceuticals. The functional groups within this compound are well-suited for participating in cyclization reactions to form various heterocycles. For example, the aldehyde could react with a nucleophile, followed by an intramolecular reaction involving the amino group to form a ring.
Various strategies exist for the synthesis of heterocyclic compounds through cyclization reactions. organic-chemistry.orgnih.gov These methods often involve the reaction of bifunctional molecules to form new ring systems. An amino aldehyde like this compound could potentially undergo intramolecular condensation or be used in multicomponent reactions to generate piperidines or other nitrogen-containing heterocycles. diva-portal.org Despite this potential, specific examples of its use as a precursor for heterocyclic compounds are not described in the available literature.
The total synthesis of complex natural products often relies on the use of versatile and strategically chosen building blocks. thieme.deresearchgate.net A building block is a molecule that forms a recognizable part of a larger synthetic target. While this compound possesses features that could make it a useful intermediate, its specific application in the total synthesis of a natural product has not been reported. The successful incorporation of any building block into a total synthesis is a testament to its utility and the ingenuity of the synthetic strategy.
Catalytic Applications
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Amines and their derivatives are a prominent class of organocatalysts. The tertiary amine functionality within this compound suggests that it or its derivatives could have potential applications in this area. For instance, it could be explored as a base catalyst or as a precursor to more complex organocatalytic structures. Research into the catalytic activity of various amino compounds continues to be an active field. However, specific studies on the catalytic applications of this compound itself are currently absent from the scientific literature.
Organocatalysis with Tertiary Amino Aldehydes
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a fertile ground for the application of molecules like this compound. Tertiary amines are known to function as basic catalysts, capable of deprotonating pro-nucleophiles. For instance, in Michael additions, tertiary amines can generate enolates from 1,3-dicarbonyl compounds. Concurrently, aldehydes are pivotal substrates in many organocatalytic transformations, most notably in proline-catalyzed α-amination and aldol (B89426) reactions, where they are converted into reactive enamine intermediates. nih.govyoutube.com
A molecule like this compound possesses both a tertiary amine and an aldehyde group. This bifunctionality suggests several potential roles in organocatalysis:
As a Substrate: The aldehyde group can participate in enantioselective reactions. For example, in the presence of a chiral secondary amine catalyst (like proline), it could form a chiral enamine, which then reacts with an electrophile. The bulky diethylamino group at the α-position would exert significant steric influence on the transition state, potentially leading to high levels of stereoselectivity.
As a Catalyst: While less common for aldehydes themselves to be the primary catalyst, the tertiary amine moiety can act as a Brønsted base. In reactions where a basic site is required alongside an aldehyde reactant, this compound could participate in a substrate-assisted catalytic cycle.
As a Tethering Catalyst: In certain reactions, aldehydes can act as temporary "tethering" catalysts to facilitate intramolecular processes, such as in Cope-type hydroaminations. rsc.org
The development of chiral BINOL-derived aldehydes has shown that the aldehyde functional group itself can be part of an effective catalyst for the asymmetric α-functionalization of N-unprotected amino esters, proceeding through imine activation. frontiersin.org This highlights the catalytic potential inherent in the aldehyde functionality.
Chemo-enzymatic Approaches utilizing related functionalities
Chemo-enzymatic synthesis merges the selectivity of biocatalysts with the practicality of chemical synthesis. The functional groups in this compound are highly relevant to this field. α-Amino aldehydes are valuable chiral building blocks and intermediates in the synthesis of pharmaceuticals and other high-value chemicals.
Enzymes such as transaminases, aldolases, and oxidoreductases are frequently used to act upon aldehyde and amine functionalities with high stereoselectivity.
Enzymatic Transformations: this compound could serve as a substrate for enzymes that catalyze C-C bond formation. For example, certain aldolases could potentially accept it as a nucleophile or electrophile. Research has demonstrated the in situ generation of unstable α-aryl aldehydes, which are then intercepted by C-C bond-forming enzymes like ObiH to produce complex β-hydroxy-α-amino acids. nih.govresearchgate.net This strategy could be adapted for aliphatic amino aldehydes.
Synthesis of Derivatives: Enzymes are used to prepare peptide aldehydes, which are potent protease inhibitors. These syntheses can involve the enzymatic acylation of amino aldehyde derivatives or the enzymatic acylation of amino alcohols followed by chemical oxidation. researchgate.net The core structure of this compound could be a starting point for creating novel enzyme inhibitors.
Asymmetric Synthesis: Chemo-enzymatic routes are developed for producing enantiomerically pure active pharmaceutical ingredients. These pathways often involve the stereoselective reduction of a ketone or aldehyde by an alcohol dehydrogenase (ADH) or the kinetic resolution of a racemic alcohol or amine by a lipase. acs.org An analogous pathway could be envisioned for the synthesis of chiral derivatives from this compound or its precursors.
Material Science Applications
The bifunctional nature of this compound also suggests its utility as a monomer or specialized reagent in material science.
Polymer Chemistry Precursors
Amino aldehydes are versatile building blocks for novel polymers. The combination of an amine and an aldehyde in one molecule allows for participation in multicomponent polymerizations.
Poly(α-aminonitrile)s and Poly(α-amino acid)s: Research has shown that dialdehydes and diamines can undergo multicomponent polymerization with a cyanide source (like trimethylsilyl (B98337) cyanide) to form poly(α-aminonitrile)s. rsc.org These polymers can be subsequently hydrolyzed to form poly(α-amino acid)s. As a mono-functional amino aldehyde, this compound could be used as an end-capping agent in such polymerizations to control molecular weight or be incorporated into copolymers to introduce specific functionalities.
Strecker-based Polymer Synthesis: The Strecker reaction, a three-component reaction between an aldehyde, an amine, and a cyanide source, can be used to synthesize α-amino acid monomers. These monomers are then converted to N-carboxy anhydrides (NCAs) and polymerized to yield polypeptides. nih.govacs.orgbohrium.com this compound contains both the aldehyde and the amine component (in tertiary form), suggesting it could be a unique building block in related polymerization strategies to create pseudo-poly(amino acid)s. researchgate.net
| Polymerization Strategy | Potential Role of this compound | Resulting Polymer Type | Potential Properties |
|---|---|---|---|
| Multicomponent Polymerization (MCP) with Di-functional Monomers | End-capping agent or Co-monomer | Functional Poly(α-aminonitrile) | Controlled molecular weight, pH-responsive (due to tertiary amine) |
| Post-Polymerization Modification | Grafting onto a polymer backbone | Aldehyde-functionalized Polymer | Reactive sites for cross-linking or bioconjugation |
| Ring-Opening Polymerization of NCA-derivatives | Precursor for a non-traditional monomer | Pseudo-Poly(amino acid) | Unique side-chain functionality, altered biodegradability |
Solvents and Reagents in Specialized Industrial Processes
Aldehydes are widely used as intermediates, solvents, and reagents in the chemical industry for manufacturing plastics, dyes, and pharmaceuticals. britannica.com Tertiary amines are also crucial as catalysts, particularly in the production of polyurethane foams, though their degradation can lead to the formation of aldehydes. adhesivesmag.com
The dual functionality of this compound makes it a candidate for specialized industrial roles:
Synthesis Intermediate: It can serve as a precursor for other valuable chemicals. The aldehyde group can be readily transformed into a variety of other functionalities (e.g., alcohol, carboxylic acid, imine), while the tertiary amine provides a basic site or a point for quaternization. This makes it a useful intermediate for creating compounds like specialized amino alcohols or diamines.
Reactive Solvent/Catalyst: In processes where a basic catalyst and a reactant aldehyde are needed, using a single molecule that serves both functions could streamline the process and alter reactivity or selectivity. Its properties would be distinct from simple aldehydes like 2-methylpropanal due to the presence of the polar, basic diethylamino group. foodb.ca
| Property | 2-Methylpropanal foodb.ca | 2-Hydroxy-2-methylpropanal nih.gov | This compound (Predicted) |
|---|---|---|---|
| Molecular Formula | C4H8O | C4H8O2 | C8H17NO |
| Molecular Weight (g/mol) | 72.11 | 88.11 | ~143.24 |
| Key Functional Groups | Aldehyde | Aldehyde, Tertiary Alcohol | Aldehyde, Tertiary Amine |
| Predicted Polarity | Moderate | High | High |
| Predicted Reactivity | Standard aldehyde reactions | Aldehyde reactions; alcohol reactions | Aldehyde reactions; acts as a base |
Analytical Method Development for Research Quantitation and Purity Assessment
Chromatographic Methods
Chromatography is a cornerstone of chemical analysis, offering powerful separation capabilities for complex mixtures. Both gas and liquid chromatography are indispensable for the analysis of 2-(Diethylamino)-2-methylpropanal.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas chromatography is a primary technique for assessing the purity of this compound and identifying any volatile impurities. The compound's volatility makes it well-suited for GC analysis. When coupled with a mass spectrometer (GC-MS), this method provides not only quantitative data on purity but also structural information for the identification of unknown impurities. numberanalytics.commdpi.com
The development of a GC method involves optimizing several parameters to achieve good separation and peak shape. nih.gov Key considerations include the choice of the capillary column, temperature programming, and detector type. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. dtic.mil For impurity identification, a mass spectrometer is the detector of choice. nih.gov
A typical GC-MS analysis involves injecting a solution of the this compound sample into the heated injector port of the gas chromatograph. The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation of components is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase. numberanalytics.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for that specific molecule, allowing for its identification. nih.gov
Table 1: Illustrative GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Condition |
| Column | TG-5MS (or equivalent) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | Initial 50°C, ramp to 280°C |
| Detector | Mass Spectrometer (Scan range 40-400 m/z) |
| Injection Mode | Split |
This table presents a hypothetical set of parameters and would require optimization for the specific analysis of this compound.
The internal standard method is often employed for accurate quantification in GC. dtic.mil This involves adding a known amount of a non-interfering compound (the internal standard) to the sample before analysis. By comparing the peak area of the analyte to that of the internal standard, variations in injection volume and detector response can be compensated for, leading to more precise and accurate results. nih.govdtic.mil
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations
High-performance liquid chromatography (HPLC) is a versatile technique for the purity assessment of this compound, particularly for non-volatile impurities and for chiral separations. nih.gov Since this compound possesses a chiral center, the separation of its enantiomers is critical for understanding its stereospecific properties and effects.
For general purity analysis, reversed-phase HPLC is commonly employed. pensoft.net In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A UV detector is often used for detection, as many organic molecules absorb ultraviolet light. scispace.com
Chiral HPLC is a specialized form of HPLC used to separate enantiomers. nih.gov This can be achieved in several ways:
Chiral Stationary Phases (CSPs): The most common approach involves using a column where a chiral selector is immobilized onto the stationary phase. chiralpedia.com Enantiomers interact differently with the chiral selector, leading to different retention times and thus separation.
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase. It forms transient diastereomeric complexes with the enantiomers of the analyte, which can then be separated on a standard achiral column. chiralpedia.com
Chiral Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on an achiral column. chiralpedia.comnih.gov
Table 2: Example HPLC Conditions for Chiral Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., cellulose-based) |
| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) researchgate.net |
| Flow Rate | 1.0 mL/min |
| Detector | UV at a specific wavelength |
| Temperature | Ambient |
This table provides an example set of conditions. The optimal conditions for the chiral separation of this compound would need to be determined experimentally.
The development of a successful HPLC method requires careful optimization of the mobile phase composition, flow rate, and column temperature to achieve the desired resolution and analysis time. nih.gov Method validation is also a critical step to ensure the method is accurate, precise, reproducible, and specific for its intended purpose. pensoft.netusp.org
Titration and Wet Chemistry Techniques
Acid-base titration is a primary method for quantifying the amount of this compound in a sample. Due to the presence of the basic diethylamino group, the compound can be titrated with a standardized solution of a strong acid, such as hydrochloric acid. The endpoint of the titration, where all the amine has been neutralized, can be determined using a colorimetric indicator or potentiometrically with a pH electrode. usp.org
For a successful titration, the following factors are important:
Solvent: The choice of solvent is crucial to ensure the solubility of the analyte and to provide a sharp endpoint. A non-aqueous solvent may be necessary.
Titrant: A standardized strong acid is used as the titrant.
Indicator: The indicator must have a pKa value close to the pH at the equivalence point of the titration.
The purity of the compound can be calculated based on the volume of titrant consumed and the weight of the sample. Method validation for titration should establish its specificity, linearity, accuracy, and precision. usp.org
Other wet chemistry techniques that can be employed include:
Gravimetric analysis: This could potentially be used by precipitating the compound as an insoluble salt, followed by filtration, drying, and weighing. atslab.com
Elemental analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values for this compound to assess purity.
Spectrophotometric Methods for Concentration Determination
Spectrophotometry, particularly UV-Visible spectrophotometry, provides a simple and rapid method for determining the concentration of this compound in solution, provided it has a suitable chromophore that absorbs light in the UV-Vis range. nih.govnih.gov
The principle behind spectrophotometry is Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. nih.gov
Development of Novel Detection Strategies
The continuous advancement in analytical chemistry provides opportunities for the development of novel and more sensitive detection strategies for this compound. numberanalytics.comiaea.org These advanced techniques can offer lower detection limits, higher selectivity, and the ability to analyze the compound in complex matrices.
One area of development is the use of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS). numberanalytics.com HPLC-MS/MS, for example, combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the quantification of the compound at very low levels in complex samples. nih.gov
Another promising approach is the development of chemical sensors based on molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. mdpi.com A sensor incorporating a MIP designed for this compound could offer a highly selective and rapid method for its detection.
Furthermore, advancements in spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D NMR), can provide detailed structural information that is invaluable for impurity profiling and characterization. numberanalytics.com
The development and application of these novel detection strategies will continue to enhance the analytical capabilities for the research and analysis of this compound.
Future Research Directions and Perspectives
Exploration of Novel Reactivity Patterns
The unique structure of 2-(diethylamino)-2-methylpropanal, featuring a sterically hindered quaternary α-carbon adjacent to an aldehyde, presents opportunities for exploring unique chemical transformations. Future research could focus on leveraging this structure for novel reactivity.
One area of interest is its use as a pronucleophile in asymmetric reactions. Research has shown that other α-branched α-amino aldehydes can undergo direct α-alkylation with reagents like nitroolefins when activated by a bifunctional Brønsted base/H-bonding catalyst. researchgate.net The presence of the N-diethyl group and the α-methyl group in this compound could influence the stereochemical outcome of such reactions in unique ways compared to previously studied N-Boc or N-Bn protected aldehydes. researchgate.net Investigating its participation in Michael additions could lead to the synthesis of densely functionalized products with adjacent quaternary and tertiary stereocenters. researchgate.net
Furthermore, its potential in tandem reactions is worth exploring. For instance, amphoteric amino aldehydes are known to participate in aza-Michael/aldol (B89426) domino reactions with α,β-unsaturated aldehydes. acs.org Investigating whether this compound can act as a similar amphoteric building block could open pathways to complex cyclic and heterocyclic scaffolds. The development of one-pot syntheses, such as a tandem Wittig-hydrogenation, which has been applied to other aldehydes, could also be a fruitful area of research for creating C(sp3)–C(sp3) bonds. acs.org
Development of Greener Synthetic Pathways
The future synthesis of this compound and related compounds should prioritize environmentally benign methods. Green chemistry principles, such as using alternative solvents, biocatalysis, and improving atom economy, can be applied. chemistryjournals.net
Current synthetic routes to α-amino aldehydes often rely on the reduction of protected α-amino acids or the oxidation of α-amino alcohols, which can involve hazardous reagents and generate significant waste. acs.org Future research could focus on developing catalytic, one-pot syntheses from readily available starting materials. For example, direct α-C-H amination of aldehydes is an emerging field. organic-chemistry.org Exploring transition-metal-free methods, perhaps using an ammonium (B1175870) iodide catalyst and a co-oxidant, could provide a more sustainable route to α-amino ketones, a related class of compounds. organic-chemistry.org Adapting such methodologies for the direct synthesis of α-amino aldehydes like this compound would be a significant advancement.
Another promising green approach is biocatalysis. The use of enzymes, such as ω-transaminases and monoamine oxidases, has been successfully applied in the industrial production of chiral amines. researchgate.net Research into discovering or engineering enzymes that can catalyze the synthesis of quaternary α-amino aldehydes would be a major breakthrough. Biocatalytic retrosynthesis could inspire novel routes starting from simple, renewable feedstocks. researchgate.net Additionally, using water as a solvent in these synthetic transformations offers significant environmental benefits due to its non-toxicity and abundance. chemistryjournals.net
Expansion of Catalytic and Material Science Applications
The diethylamino group in this compound suggests potential applications in catalysis and material science, drawing parallels with structurally similar monomers like 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA).
Catalytic Applications: The tertiary amine functionality could act as an organocatalyst. Many small organic molecules containing amine groups are effective catalysts for a variety of organic transformations. mdpi.com Future studies could investigate the catalytic activity of this compound or its derivatives in reactions such as aldol condensations, Michael additions, or asymmetric epoxidations. The chiral environment, if a chiral version of the compound is synthesized, could be exploited for enantioselective catalysis.
Material Science Applications: The aldehyde and amine functionalities offer handles for polymerization. Polymers based on the related monomer DEAEMA are well-studied for their pH and temperature-responsive ("smart") properties. researchgate.netmdpi.com Research could explore the polymerization of this compound, or a derivative, to create novel functional polymers. These materials could have applications in areas like drug delivery, where responsiveness to physiological pH is desirable. researchgate.netnih.gov For example, polymers containing DEAEMA have been synthesized for protein adsorption and as gene transfer agents. nih.govresearchgate.net The unique quaternary structure of this compound could impart novel properties, such as altered thermal stability or responsiveness, to the resulting polymers.
Future work could involve the synthesis of homopolymers or copolymers and the characterization of their properties, similar to the research done on poly(DEAEMA). researchgate.netresearchgate.net
Theoretical Predictions and Experimental Validation of Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the behavior of this compound before extensive lab work is undertaken.
DFT studies can be employed to model the compound's three-dimensional structure and electronic properties. scirp.orgscispace.com This includes calculating the energies of its frontier molecular orbitals (HOMO and LUMO), which helps in predicting its reactivity. dntb.gov.uanih.gov For example, computational models have been used to understand the reactivity of amino acids with other aldehydes, identifying reaction pathways and transition states. researchgate.net Similar studies on this compound could elucidate its preference for certain reaction pathways, such as Michael additions or Schiff base formation.
A key area for theoretical investigation would be its configurational stability. The lability of the α-proton in α-amino aldehydes can lead to racemization. acs.org Computational models can predict the energy barrier for epimerization and identify how factors like the N-diethyl group and intramolecular hydrogen bonding might enhance stability, as has been demonstrated for other N-substituted α-amino aldehydes. researchgate.netnih.gov
Furthermore, DFT can be used to model its interaction with catalysts or its behavior during polymerization. For instance, in the study of other aldehyde dehydrogenases, molecular docking simulations have been used to understand substrate binding and specificity. nih.gov Such simulations could predict how this compound might interact with enzyme active sites or organocatalysts, guiding the design of new catalytic systems. nih.gov The results of these theoretical predictions must then be validated through experimental studies, creating a feedback loop that accelerates discovery and understanding.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-(Diethylamino)-2-methylpropanal, and what parameters critically influence yield and purity?
- Answer : Synthesis of this compound typically involves condensation or alkylation reactions. For example, the diethylamino group may be introduced via nucleophilic substitution using diethylamine and a suitable aldehyde precursor. Key parameters include reaction temperature (optimized to avoid decomposition), solvent polarity (to stabilize intermediates), and stoichiometric ratios of reagents. Catalysts like acid or base may enhance reaction efficiency. Purification via distillation or chromatography is critical to isolate the product from byproducts such as unreacted amines or oxidized derivatives .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Answer :
- 1H/13C NMR : To confirm the presence of the diethylamino group (δ ~2.5–3.5 ppm for N-CH2), methyl groups (δ ~1.0–1.5 ppm), and aldehyde proton (δ ~9.5–10.0 ppm).
- IR Spectroscopy : To identify the aldehyde C=O stretch (~1720 cm⁻¹) and N-H stretches (if present).
- Mass Spectrometry (MS) : For molecular ion ([M+H]+) confirmation and fragmentation patterns to validate the backbone structure.
- Elemental Analysis : To verify empirical formula consistency.
- Comparative data from PubChem entries for structurally related compounds (e.g., 2-amino-2-methylpropanol derivatives) can guide interpretation .
Q. What are the primary applications of this compound in organic synthesis and medicinal chemistry?
- Answer :
- Organic Synthesis : As a chiral building block for alkaloids or β-amino alcohol derivatives. The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), while the diethylamino group can act as a directing group in catalysis.
- Medicinal Chemistry : As a precursor for bioactive molecules, such as enzyme inhibitors or receptor ligands, leveraging its amine functionality for hydrogen bonding or charge interactions.
- Similar compounds, like 2-amino-2-methyl-3-phenylpropanamide, have demonstrated utility in enzyme inhibition studies, suggesting analogous pathways for this compound .
Advanced Research Questions
Q. How does steric hindrance from the diethylamino and methyl groups influence the reactivity of this compound in nucleophilic additions?
- Answer : The bulky diethylamino and geminal methyl groups create a sterically congested environment around the aldehyde, potentially slowing nucleophilic attack. For example, in aldol reactions, steric effects may favor enolate formation at less hindered positions or lead to regioselectivity shifts. Computational modeling (e.g., DFT studies) can predict transition-state geometries, while kinetic experiments under varying conditions (e.g., solvent, temperature) can validate steric vs. electronic contributions. Comparative studies with less hindered analogs (e.g., 2-methylpropanal) are recommended .
Q. What experimental strategies can mitigate decomposition or side reactions during storage or reactions involving this compound?
- Answer :
- Storage : Under inert gas (N2/Ar) at low temperatures (−20°C) to prevent oxidation of the aldehyde group. Desiccants can minimize hydrolysis.
- Stabilizers : Addition of radical inhibitors (e.g., BHT) or antioxidants to suppress autoxidation.
- Reaction Conditions : Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic interference. Monitor reaction progress via TLC or GC-MS to detect early degradation.
- Safety guidelines from Sigma-Aldrich for handling aldehydes and amines (e.g., avoiding open flames, static discharge) are applicable .
Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?
- Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to eliminate variability.
- Structural Validation : Confirm derivative purity and stereochemistry via X-ray crystallography or chiral HPLC.
- Mechanistic Studies : Use knock-out models or isotopic labeling to isolate target interactions (e.g., receptor binding vs. metabolic activation).
- Discrepancies may arise from impurities (e.g., unreacted starting materials) or solvent effects, as noted in studies of related amines and aldehydes .
Q. What computational methods are suitable for predicting the physicochemical properties and reactivity of this compound?
- Answer :
- Molecular Dynamics (MD) Simulations : To model solvation effects and conformational flexibility.
- Density Functional Theory (DFT) : For calculating bond dissociation energies, pKa (of the amine group), and frontier molecular orbitals (to predict redox behavior).
- QSAR Models : To correlate structural features (e.g., logP, polar surface area) with bioactivity data.
- PubChem and ECHA databases provide baseline experimental data (e.g., solubility, melting point) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
